Catalytic Efficiency vs. ZVKKR-AFC
A direct comparative study evaluated the kinetic parameters of tissue kallikrein using two fluorogenic substrates: H-D-Val-Leu-Arg-AFC (DVLR-AFC) and Z-Val-Lys-Lys-Arg-AFC (ZVKKR-AFC). While the Km values for both substrates were found to be similar (approximately 20 μM), the catalytic rate of tissue kallikrein for DVLR-AFC was five-fold higher than for ZVKKR-AFC [1]. This indicates that DVLR-AFC is a significantly more efficient substrate for tissue kallikrein, yielding a higher Vmax and greater sensitivity in activity assays.
| Evidence Dimension | Catalytic Efficiency (Relative Hydrolysis Rate) |
|---|---|
| Target Compound Data | Km ~20 μM; Hydrolyzed 5x faster than ZVKKR-AFC |
| Comparator Or Baseline | Z-Val-Lys-Lys-Arg-AFC (Km ~20 μM; baseline hydrolysis rate) |
| Quantified Difference | 5-fold higher hydrolysis rate for H-D-Val-Leu-Arg-AFC |
| Conditions | Rat tissue kallikrein, pH 9.8, 0.1% Triton X-100 buffer |
Why This Matters
Higher catalytic turnover directly translates to increased assay sensitivity and a stronger signal-to-noise ratio, enabling detection of lower enzyme concentrations or more subtle changes in activity.
- [1] Shori DK, Proctor GB, Chao J, Chan KM, Garrett JR. New specific assays for tonin and tissue kallikrein activities in rat submandibular glands. Biochem Pharmacol. 1992;43(6):1209-17. View Source
